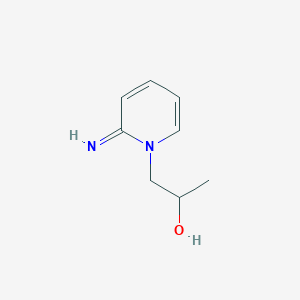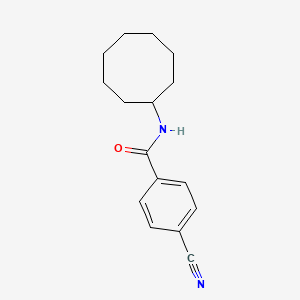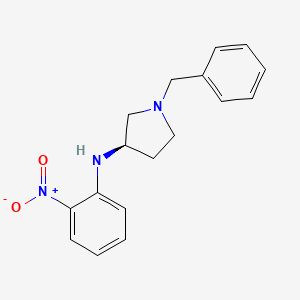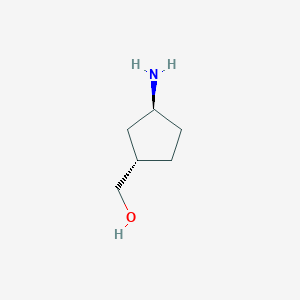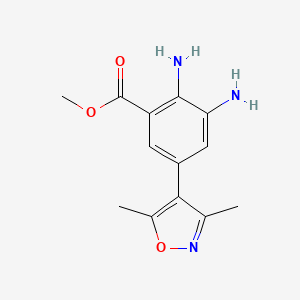
Methyl 2,3-diamino-5-(3,5-dimethylisoxazol-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-diamino-5-(3,5-dimethylisoxazol-4-yl)benzoate is a complex organic compound that features a benzoate core substituted with diamino groups and a dimethylisoxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-diamino-5-(3,5-dimethylisoxazol-4-yl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the isoxazole ring, which is then coupled with a benzoate derivative. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3-diamino-5-(3,5-dimethylisoxazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzoate or isoxazole rings.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 2,3-diamino-5-(3,5-dimethylisoxazol-4-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for Methyl 2,3-diamino-5-(3,5-dimethylisoxazol-4-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydroxyquinoxaline-5-carboxamide: Known for its antibacterial properties.
3,5-Dimethylisoxazole derivatives: Investigated for their potential as bromodomain inhibitors.
Uniqueness
Methyl 2,3-diamino-5-(3,5-dimethylisoxazol-4-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H15N3O3 |
|---|---|
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
methyl 2,3-diamino-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoate |
InChI |
InChI=1S/C13H15N3O3/c1-6-11(7(2)19-16-6)8-4-9(13(17)18-3)12(15)10(14)5-8/h4-5H,14-15H2,1-3H3 |
Clé InChI |
HDEOYNKLIAGGFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)C2=CC(=C(C(=C2)N)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



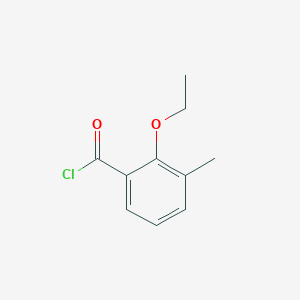
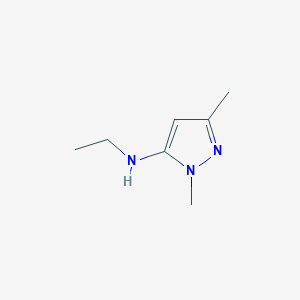
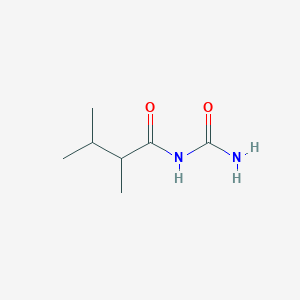

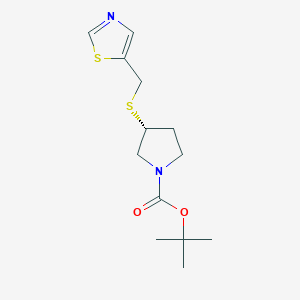

![3-Chloro-6-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]pyridazine](/img/structure/B13968522.png)
